![molecular formula C13H16BrNO2 B3434378 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-73-8](/img/no-structure.png)

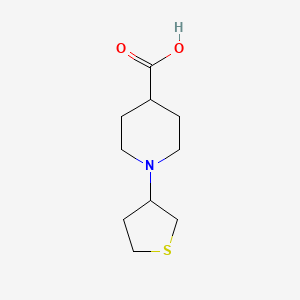

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially be used in the design of new drugs.

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . They have shown antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antiviral properties.

Antimalarial Applications

Piperidine derivatives have been used in the treatment of malaria . This suggests potential antimalarial applications for “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid”.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antimicrobial and antifungal properties.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antihypertensive properties.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have analgesic and anti-inflammatory properties.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” could potentially have antipsychotic properties.

作用機序

Target of Action

It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Mode of Action

Piperidine derivatives have been associated with various modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .

Result of Action

Piperidine derivatives have been associated with a variety of biological and pharmacological activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid involves the reaction of 2-bromobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromobenzyl chloride", "piperidine-4-carboxylic acid", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2-bromobenzyl chloride to a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] } | |

CAS番号 |

901920-73-8 |

製品名 |

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid |

分子式 |

C13H16BrNO2 |

分子量 |

298.18 g/mol |

IUPAC名 |

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |

InChIキー |

WKRVZVBSIUKSES-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |

正規SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3434297.png)

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)

![2-Tert-butyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434347.png)

![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3434368.png)